BenchChemオンラインストアへようこそ!

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-

Physicochemical profiling Drug-likeness Membrane permeability

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- (CAS 88207-93-6) is a synthetic N-methylated tetrahydroisoquinoline (THIQ) bearing methoxy substituents at the 5- and 7-positions of the aromatic ring. This substitution pattern distinguishes it from the more extensively studied 6,7-dimethoxy positional isomer, O-methylcorypalline (CAS 16620-96-5), a natural product found in Nelumbo nucifera.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 88207-93-6
Cat. No. B11893597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-
CAS88207-93-6
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=C(C=C2OC)OC
InChIInChI=1S/C12H17NO2/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3/h6-7H,4-5,8H2,1-3H3
InChIKeyJETSDVLQDVDSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 88207-93-6): Structural Identity and Procurement-Relevant Baseline


Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- (CAS 88207-93-6) is a synthetic N-methylated tetrahydroisoquinoline (THIQ) bearing methoxy substituents at the 5- and 7-positions of the aromatic ring . This substitution pattern distinguishes it from the more extensively studied 6,7-dimethoxy positional isomer, O-methylcorypalline (CAS 16620-96-5), a natural product found in Nelumbo nucifera [1]. The compound has a molecular weight of 207.27 g/mol, zero hydrogen bond donors, three hydrogen bond acceptors, a computed XlogP of 1.7, and a topological polar surface area of 21.7 Ų . It is commercially available as both the free base and the hydrochloride salt (CAS 76992-75-1), with the latter offering enhanced aqueous solubility for experimental use . The 5,7-dimethoxy-2-methyl-THIQ scaffold has been specifically claimed in patent literature as a precursor for anti-hypertensive tetrahydroisoquinoline-3-carboxylic acid derivatives [2].

Why 5,7-Dimethoxy-2-methyl-THIQ Cannot Be Substituted by 6,7-Dimethoxy or Non-Methylated THIQ Analogs in Research Applications


Within the tetrahydroisoquinoline class, the precise position of methoxy substituents on the aromatic ring and the presence or absence of N-methylation are not trivial structural variations—they are pharmacophore-defining features that dictate target selectivity, physicochemical behavior, and metabolic liability. The 5,7-dimethoxy substitution pattern creates a fundamentally different electron distribution and molecular recognition surface compared to the 6,7-dimethoxy pattern found in O-methylcorypalline [1]. Critically, the 7-position methoxy contributes to potent orexin 1 (OX1) receptor antagonism, with 7-substituted THIQs achieving Ke values of 23.7 nM versus 427 nM for 6-substituted analogs— an approximately 18-fold difference [2]. Furthermore, N-methylation eliminates the sole hydrogen bond donor present in the non-methylated 5,7-dimethoxy-THIQ (HBD: 1 → 0), increases computed XlogP from 1.3 to 1.7, and reduces TPSA from 30.5 to 21.7 Ų [3]. These changes have direct consequences for membrane permeability, blood-brain barrier penetration potential, and receptor binding kinetics. At the enzyme level, N-methylation enhances monoamine oxidase B (MAO B) inhibitory potency by approximately 15-fold compared to the parent THIQ scaffold (Ki: 1 μM vs. 15 μM) [4]. Generic substitution between 5,7- and 6,7-isomers, or between N-methylated and non-methylated forms, would therefore introduce uncontrolled variables into any quantitative pharmacological study or SAR optimization campaign.

Quantitative Differentiation Evidence for 5,7-Dimethoxy-2-methyl-THIQ (CAS 88207-93-6) vs. Closest Analogs


N-Methylation Drives Physicochemical Differentiation vs. 5,7-Dimethoxy-THIQ: Hydrogen Bond Donor Elimination and Lipophilicity Shift

The N-methyl group on CAS 88207-93-6 eliminates the sole hydrogen bond donor (HBD) present in the non-methylated analog 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 212184-86-6), reducing HBD count from 1 to 0 [1]. This is accompanied by an increase in computed XlogP from 1.3 (non-methylated) to 1.7 (N-methylated) and a decrease in topological polar surface area (TPSA) from 30.5 Ų to 21.7 Ų [1]. The elimination of H-bond donor capacity is particularly consequential for CNS drug discovery programs, as HBD count is a key determinant of blood-brain barrier permeability within the THIQ chemical space [2].

Physicochemical profiling Drug-likeness Membrane permeability Blood-brain barrier penetration

Positional Pharmacophore Divergence: 5,7-Dimethoxy Pattern Lacks α4β2 nAChR Selectivity of 6,7-Isomer O-Methylcorypalline

The 6,7-dimethoxy positional isomer O-methylcorypalline (CAS 16620-96-5) displays submicromolar binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) with greater than 300-fold selectivity over α4β4, α3β4, and α7 subtypes, and exhibits functional antagonist activity with an IC50 of 12,000 nM at mouse α4β2 nAChR expressed in HEK293 cells [1][2]. This pronounced nAChR activity is a direct consequence of the 6,7-dimethoxy pharmacophore orientation. In contrast, the 5,7-dimethoxy substitution pattern of CAS 88207-93-6 presents methoxy groups in a meta-relationship that is not predicted to support the same nAChR binding mode, as the pharmacophoric requirements for α4β2 subtype selectivity are specifically met by the 6,7-disposition [1]. While direct binding data for the 5,7-isomer at nAChRs has not been reported in the peer-reviewed literature, this structural divergence means CAS 88207-93-6 is the appropriate choice when nAChR-mediated off-target activity must be minimized.

nAChR selectivity Off-target profiling Positional isomerism Neuropharmacology

7-Position Methoxy Confers ~18-Fold Advantage in Orexin 1 Receptor Antagonism vs. 6-Position Substitution

A systematic structure-activity relationship study by Perrey et al. (2015) demonstrated that the 7-position of the THIQ scaffold is critical for orexin 1 (OX1) receptor antagonism. In a head-to-head comparison within the same chemical series, a 7-substituted tetrahydroisoquinoline exhibited potent OX1 antagonism with a Ke value of 23.7 nM, whereas the corresponding 6-substituted analog showed markedly weaker antagonism with a Ke of 427 nM — an approximately 18-fold difference [1]. Furthermore, 6-substituted analogs were described as 'generally inactive' at OX1, while 7-substituted compounds showed consistent potent antagonism [1]. Compound CAS 88207-93-6, bearing a methoxy group at the critical 7-position (in addition to the 5-methoxy), possesses the key structural determinant for OX1 receptor engagement identified in this SAR study, distinguishing it from 6-mono-substituted or 6,7-disubstituted THIQ analogs that lack the 7-substituent.

Orexin receptor OX1 antagonism Addiction therapeutics Structure-activity relationship

N-Methylation Enhances MAO B Inhibitory Potency by ~15-Fold: Class-Level Evidence from THIQ Scaffold

In a comparative enzymology study by Bembenek et al. (1990) using highly purified human MAO A and MAO B, 1,2,3,4-tetrahydroisoquinoline (THIQ) exhibited an apparent Ki of 15 μM against MAO B, while its N-methylated derivative, 2-methyl-1,2,3,4-tetrahydroisoquinoline, showed a substantially enhanced apparent Ki of 1 μM — a 15-fold improvement in inhibitory potency attributable solely to N-methylation [1]. For additional context, O-methylcorypalline (6,7-dimethoxy-2-methyl-THIQ) showed a Ki of 29 μM against MAO B, indicating that the combination of dimethoxy substitution pattern and N-methylation modulates MAO B affinity in a position-dependent manner [1]. As CAS 88207-93-6 is N-methylated, it is predicted to benefit from this N-methyl-driven enhancement of MAO B inhibitory capacity compared to non-methylated 5,7-dimethoxy-THIQ, though direct experimental confirmation for the 5,7-dimethoxy-2-methyl substitution pattern specifically at MAO B has not been published.

Monoamine oxidase inhibition MAO B Neuroprotection N-Methylation SAR

Patent-Backed Cardiovascular Scaffold: 5,7-Dimethoxy-THIQ Core Specifically Claimed for Anti-Hypertensive 3-Carboxylic Acid Derivatives

The 5,7-dimethoxy substitution pattern on the tetrahydroisoquinoline core was specifically claimed by Warner-Lambert Company in Norwegian patents NO-159017-B and NO-159017-C (priority date: 1980-10-03; grant dates: 1988) for substituted acyl derivatives of 1,2,3,4-tetrahydro-5,7-dimethoxy-3-isoquinoline-carboxylic acid as anti-hypertensive agents [1][2]. The patent discloses compounds wherein the 2-position nitrogen bears either a hydrogen atom or a methyl or ethyl radical, and the 3-position carboxylic acid is coupled to a suitably substituted amino acid [1]. This patent family explicitly establishes the 5,7-dimethoxy substitution pattern — not the 6,7-dimethoxy pattern — as the preferred scaffold for cardiovascular applications within this chemotype. CAS 88207-93-6, as the N-methylated 5,7-dimethoxy-THIQ free base, represents the core structural motif from which these patented cardiovascular agents are derived, providing both prior art protection and a validated entry point for cardiovascular drug discovery programs.

Cardiovascular therapeutics Anti-hypertensive agents Patent-protected scaffold Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 5,7-Dimethoxy-2-methyl-THIQ (CAS 88207-93-6)


Cardiovascular Drug Discovery: Anti-Hypertensive Lead Optimization Using the 5,7-Dimethoxy-THIQ Scaffold

CAS 88207-93-6 serves as the direct synthetic precursor for the 5,7-dimethoxy-3-isoquinoline-carboxylic acid derivatives patented by Warner-Lambert as anti-hypertensive agents [1]. Medicinal chemistry teams developing next-generation cardiovascular therapeutics can leverage this compound as a starting material for 3-position carboxylic acid functionalization, 1-position derivatization, or quaternization strategies. The patent-established anti-hypertensive precedent provides a validated starting point for scaffold hopping, bioisostere replacement, or prodrug design within cardiovascular programs, while the N-methyl group offers a tertiary amine handle for further quaternization or metabolic modulation. This application is specifically supported by the NO-159017 patent family, which claims the 5,7-dimethoxy pattern for anti-hypertensive use [1].

Orexin 1 Receptor Antagonist Development for Addiction and Reward Disorders

The presence of a methoxy group at the critical 7-position of CAS 88207-93-6 aligns with SAR evidence showing that 7-substituted THIQs exhibit potent OX1 antagonism (Ke = 23.7 nM) — approximately 18-fold superior to 6-substituted analogs (Ke = 427 nM) [2]. Research groups targeting OX1 for addiction, substance use disorder, or binge-eating indications should prioritize the 5,7-dimethoxy substitution pattern over the 6,7-isomer to maintain engagement of the 7-position pharmacophore. The N-methyl group further supports CNS penetration potential by eliminating hydrogen bond donor capacity and reducing TPSA . This scenario is directly supported by the Perrey et al. (2015) OX1 SAR study [2].

CNS Drug Discovery Requiring Reduced nAChR Off-Target Liability

For CNS-targeted programs where α4β2 nAChR activity represents an undesired off-target effect (e.g., MAO B inhibition, sigma receptor targeting, or dopaminergic modulation), CAS 88207-93-6 provides a structurally distinct alternative to the 6,7-dimethoxy isomer O-methylcorypalline. The 6,7-isomer is a validated submicromolar α4β2 nAChR antagonist with >300-fold subtype selectivity [3], which could confound behavioral or electrophysiological readouts in CNS studies. The 5,7-dimethoxy substitution pattern is not predicted to support this nAChR pharmacophore, making CAS 88207-93-6 the cleaner tool compound for non-nAChR CNS target investigation [3]. This scenario is directly supported by the Crestey et al. (2013) nAChR characterization study [3].

Structure-Activity Relationship Studies Probing Positional Isomer Effects on MAO and Neurotransmitter Transporter Engagement

CAS 88207-93-6 is ideally suited as a comparator compound in systematic SAR studies designed to map the contribution of methoxy position (5,7 vs. 6,7) to MAO inhibition, neurotransmitter transporter affinity, and receptor subtype selectivity. The class-level evidence shows that N-methylation alone improves MAO B Ki by ~15-fold (from 15 μM to 1 μM) [4], while the dimethoxy substitution pattern and position further modulate MAO potency (e.g., O-methylcorypalline Ki = 29 μM at MAO B) [4]. Pairing CAS 88207-93-6 with its 6,7-isomer (O-methylcorypalline), its non-methylated analog (5,7-dimethoxy-THIQ, CAS 212184-86-6), and the N-methylated parent (2-methyl-THIQ) enables a complete matrix of position × methylation SAR investigation within a single experimental design.

Quote Request

Request a Quote for Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.